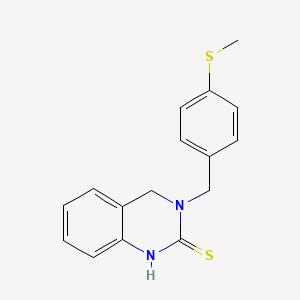

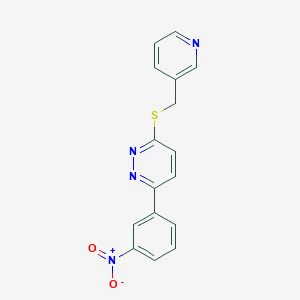

3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione” is a type of organic compound known as a quinazoline . Quinazolines are part of a class of compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a quinazoline core, with a methylthio group attached to the benzyl position of the quinazoline .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the development of methods for the synthesis of dihydroquinazoline-2-thione and other thione derivatives. For instance, a method for preparing dihydroquinazoline-2-thione derivatives involves intramolecular heteroconjugate addition of carbodiimides or isothiocyanates, promoted by the CS2/TBAF system, showcasing the compound's role in synthetic pathways to generate structurally diverse heterocycles (Tárraga, Molina, & Lopez, 2000). Additionally, a solvent-controlled catalyst-free chemoselective reaction has been developed, allowing for the construction of 3,4-dihydroquinazoline-2-thiones and 2-imino[1,3]benzothiazines, highlighting the versatility of these compounds in organic synthesis without the need for a catalyst (Xie et al., 2016).

Advances in Ring Formation and Modification Techniques

Significant advancements have been made in ring formation and modification techniques involving 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione derivatives. For example, the reaction of 2,1-benzisothiazoline-3-thiones with acetylenic reagents has been explored, leading to the formation of complex structures such as o-iminobenzoquinone methides and diazocines, which are crucial for the development of new pharmaceuticals and materials (McKinnon, Secco, & Duncan, 1987).

Contributions to the Field of Nucleosides and Nucleotides

In the realm of nucleosides, nucleotides, and nucleic acids, the synthesis of acetylated S-glycosides of 2-thioxoquinazolin-4-ones and their analogues has been investigated. This research contributes to the understanding of the conformation and configuration of carbohydrate derivatives, which is essential for the design of novel therapeutics with specific biological activities (Abdel-megeed et al., 1995).

Exploration of Antimicrobial Properties

The antimicrobial evaluation of compounds such as 3,1-benzoxazin-4-ones, 3,1-benzothiazin-4-ones, and 4-alkoxyquinazolin-2-carbonitriles has been conducted, revealing significant activity against fungi. This line of research highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Besson et al., 1996).

Future Directions

The future directions for the study of “3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione” could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by other quinazoline derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name |

3-[(4-methylsulfanylphenyl)methyl]-1,4-dihydroquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-20-14-8-6-12(7-9-14)10-18-11-13-4-2-3-5-15(13)17-16(18)19/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZMDNBGYWNNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CC3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565977.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole](/img/structure/B2565990.png)

![5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2565992.png)